molecular formula C7H6BrNO2 B14861168 1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone

1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone

Cat. No.: B14861168
M. Wt: 216.03 g/mol
InChI Key: GYIDQOSPGWHFDD-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 6th position on the pyridine ring, along with an ethanone group at the 2nd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone typically involves the bromination of 6-hydroxypyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4th position. The process can be summarized as follows:

    Starting Material: 6-hydroxypyridin-2-yl ethanone.

    Reagent: Bromine (Br2).

    Solvent: Acetic acid or another suitable solvent.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more sophisticated techniques to ensure high yield and purity, such as using catalysts or optimizing reaction conditions.

Chemical Reactions Analysis

1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-hydroxypyridin-2-yl ethanone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of various specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:

    1-(2-bromo-5-hydroxypyridin-4-yl)ethan-1-one: Similar structure but with different positions of the bromine and hydroxyl groups.

    1-(4-Bromo-2-hydroxyphenyl)ethanone: Contains a phenyl ring instead of a pyridine ring.

    1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone: Different positions of the bromine and hydroxyl groups on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

6-acetyl-4-bromo-1H-pyridin-2-one

InChI

InChI=1S/C7H6BrNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11)

InChI Key

GYIDQOSPGWHFDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)Br

Origin of Product

United States

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